Cas no 592542-61-5 (Anticancer agent 9)

Anticancer agent 9 化学的及び物理的性質
名前と識別子
-
- Glycine,N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-, methyl ester
- (E)-METHYL 2-(2-METHOXY-5-((2′,4′,6′-TRIMETHOXYSTYRYLSULFONYL)METHYL)PHENYLAMINO)ACETATE
- (E)-2,4,6-Trimethoxystyryl 3-(carbomethoxymethylamino)-4-methoxybenzyl sulfone
- BCP14099
- (E)-methyl 2-((2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)phenyl)amino)acetate
- (E)-Methyl 2-(2-Methoxy-5-((2 inverted exclamation markE,4 inverted exclamation markE,6 inverted exclamation markE-triMethoxystyrylsulfonyl)Methyl)phenylaMino)acetate
- Anticancer agent 9
- CS-14796
- (E)-Methyl 2-(2-Methoxy-5-((2a?4a?6a?triMethoxystyrylsulfonyl)Methyl)phenylamino)acetate
- CS-M2731
- AKOS037650427
- methyl 2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate
- DA-48748
- HY-78884
- C12764
- (E)-Methyl 2-(2-Methoxy-5-((2',4',6'-triMethoxystyrylsulfonyl)Methyl)phenylaMino)acetate
- (E)-2,4,6-Trimethoxystyryl3-(carbomethoxymethylamino)-4-methoxybenzylsulfone
- SCHEMBL498447
- 592542-61-5
- CHEMBL2012995
-
- MDL: MFCD12032134
- インチ: 1S/C22H27NO8S/c1-27-16-11-20(29-3)17(21(12-16)30-4)8-9-32(25,26)14-15-6-7-19(28-2)18(10-15)23-13-22(24)31-5/h6-12,23H,13-14H2,1-5H3/b9-8+
- InChIKey: XQGFPRPZKFBYNA-CMDGGOBGSA-N
- ほほえんだ: S(/C=C/C1C(=CC(=CC=1OC)OC)OC)(CC1C=CC(=C(C=1)NCC(=O)OC)OC)(=O)=O
計算された属性
- せいみつぶんしりょう: 465.14573799g/mol
- どういたいしつりょう: 465.14573799g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 32
- 回転可能化学結合数: 12
- 複雑さ: 693
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 118
Anticancer agent 9 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E64450-100mg |
(E)-2,4,6-Trimethoxystyryl 3-(carbomethoxymethylamino)-4-methoxybenzyl sulfone |
592542-61-5 | 98% | 100mg |
¥8122.0 | 2023-09-07 | |
1PlusChem | 1P00ECRX-50mg |
(E)-Methyl 2-(2-Methoxy-5-((2′,4′,6′-triMethoxystyrylsulfonyl)Methyl)phenylaMino)acetate |
592542-61-5 | 96% | 50mg |
$391.00 | 2024-04-22 | |
MedChemExpress | HY-78884-5mg |
Anticancer agent 9 |
592542-61-5 | 96.58% | 5mg |
¥700 | 2024-05-22 | |
MedChemExpress | HY-78884-100mg |
Anticancer agent 9 |
592542-61-5 | 96.58% | 100mg |
¥5000 | 2024-05-22 | |
MedChemExpress | HY-78884-10mg |
Anticancer agent 9 |
592542-61-5 | 96.58% | 10mg |
¥1100 | 2024-05-22 | |
A2B Chem LLC | AG68941-10mg |
(E)-Methyl 2-(2-Methoxy-5-((2′,4′,6′-triMethoxystyrylsulfonyl)Methyl)phenylaMino)acetate |
592542-61-5 | 96% | 10mg |
$145.00 | 2024-04-19 | |
A2B Chem LLC | AG68941-5mg |
(E)-Methyl 2-(2-Methoxy-5-((2′,4′,6′-triMethoxystyrylsulfonyl)Methyl)phenylaMino)acetate |
592542-61-5 | 96% | 5mg |
$105.00 | 2024-04-19 | |
Ambeed | A877735-1g |
(E)-2,4,6-Trimethoxystyryl 3-(carbomethoxymethylamino)-4-methoxybenzyl sulfone |
592542-61-5 | 98% | 1g |
$2651.0 | 2025-02-28 | |
1PlusChem | 1P00ECRX-5mg |
(E)-Methyl 2-(2-Methoxy-5-((2′,4′,6′-triMethoxystyrylsulfonyl)Methyl)phenylaMino)acetate |
592542-61-5 | 96% | 5mg |
$113.00 | 2024-04-22 | |
eNovation Chemicals LLC | D765886-50mg |
(E)-Methyl 2-(2-Methoxy-5-((2',4',6'-triMethoxystyrylsulfonyl)Methyl)phenylaMino)acetate |
592542-61-5 | 98% | 50mg |
$745 | 2025-02-18 |
Anticancer agent 9 関連文献
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
-
6. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
Related Articles
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
Anticancer agent 9に関する追加情報
Introduction to Anticancer Agent 9 (CAS No. 592542-61-5)
Anticancer Agent 9, chemically identified by the CAS number 592542-61-5, represents a significant advancement in the field of oncology research and pharmaceutical development. This compound has garnered considerable attention due to its novel mechanism of action and promising results in preclinical studies. As a member of the growing family of targeted therapies, Anticancer Agent 9 holds the potential to revolutionize treatment strategies for various forms of cancer by selectively disrupting critical pathways involved in tumor growth and progression.
The development of Anticancer Agent 9 is rooted in the extensive research conducted over the past decade on molecular targets that are aberrantly activated in cancer cells. By leveraging cutting-edge computational biology and high-throughput screening techniques, researchers have identified small molecules capable of interacting with these targets with high specificity. The compound's chemical structure, characterized by a complex heterocyclic framework, has been meticulously designed to optimize its binding affinity and pharmacokinetic properties. This structural design not only enhances its efficacy but also minimizes potential off-target effects, a critical factor in ensuring therapeutic safety.
In recent years, significant progress has been made in understanding the genetic and molecular basis of cancer. This knowledge has paved the way for the development of targeted therapies that address specific mutations or dysregulated pathways unique to individual patients. Anticancer Agent 9 is one such example, demonstrating the potential of personalized medicine in oncology. Its ability to selectively inhibit key enzymes and signaling proteins involved in cancer cell proliferation and survival makes it a promising candidate for combination therapies. Such combinations can enhance therapeutic outcomes by attacking cancer cells from multiple angles, thereby reducing the likelihood of resistance development.
The preclinical studies conducted on Anticancer Agent 9 have revealed intriguing insights into its biological activity. In vitro assays have shown that the compound exhibits potent cytotoxic effects against a wide range of cancer cell lines, including those resistant to conventional chemotherapeutic agents. Mechanistic studies indicate that Anticancer Agent 9 disrupts critical downstream signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in tumors. Furthermore, animal models have demonstrated that the compound can significantly reduce tumor burden and prolong survival when administered alone or in combination with other treatments.
One of the most compelling aspects of Anticancer Agent 9 is its potential to overcome drug resistance, a major challenge in cancer treatment. Resistance can arise through various mechanisms, including mutations in target proteins or activation of alternative survival pathways. Preliminary data suggest that Anticancer Agent 9 can circumvent these resistance mechanisms by inhibiting compensatory signaling routes or enhancing sensitivity to other drugs. This multifaceted approach holds promise for patients who have relapsed or progressed on existing therapies, offering a renewed hope for effective treatment options.
The pharmacokinetic profile of Anticancer Agent 9 has been carefully evaluated to ensure optimal therapeutic efficacy and safety. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, allowing for once-daily dosing regimens. This simplicity in administration can significantly improve patient compliance and overall treatment convenience. Additionally, preliminary toxicology studies have indicated that Anticancer Agent 9 is well-tolerated at therapeutic doses, with minimal side effects observed in animal models.
As research into Anticancer Agent 9 progresses into clinical trials, expectations are high for its ability to improve outcomes for cancer patients worldwide. The compound's unique mechanism of action and promising preclinical data position it as a frontrunner in the next generation of anticancer therapies. Researchers are particularly excited about its potential to be used in combination with existing treatments, creating synergistic effects that could lead to more durable responses and improved patient survival rates.
The integration of advanced technologies such as artificial intelligence (AI) and machine learning (ML) has further accelerated the development pipeline for Anticancer Agent 9. These tools have enabled researchers to predict novel drug interactions and optimize dosing regimens with unprecedented precision. By harnessing the power of data-driven approaches, scientists are uncovering new insights into how Anticancer Agent 9 interacts with biological systems, paving the way for more personalized and effective treatment strategies.
In conclusion, Anticancer Agent 9 (CAS No. 592542-61-5) represents a significant breakthrough in oncology research. Its innovative design, coupled with compelling preclinical data, underscores its potential as a transformative therapeutic agent for cancer patients. As clinical trials continue to unfold, the hope is that Anticancer Agent 9 will not only enhance treatment options but also set new standards for targeted cancer therapies in the years to come.
592542-61-5 (Anticancer agent 9) 関連製品
- 2228920-03-2(2-[(Azetidin-3-yl)methyl]pyrazine)
- 1184037-53-3(2-(3-Methoxyphenoxy)cyclopentan-1-ol)
- 897481-75-3(2-(4-chlorophenyl)sulfanyl-1-4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one)
- 2680679-90-5(benzyl N-4-(cyanosulfanyl)-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate)
- 1039864-56-6(5-(3,4-Dichlorophenyl)methyl-2H-1,2,3,4-tetrazole)
- 1185302-23-1(N-(4-Pyridin-2-YL-thiazol-2-YL)-benzene-1,4-diamine hydrobromide)
- 878155-85-2(3-fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)-Benzenamine)
- 874766-10-6(2-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl-N-(3,5-dichlorophenyl)acetamide)
- 869949-19-9([3-(morpholin-4-yl)propyl][(thiophen-2-yl)methyl]amine)
- 404902-48-3(1-[2-(1H-Indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea)
